N'-[(4-methoxyphenyl)methyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
This compound is an ethanediamide derivative featuring a 4-methoxyphenylmethyl group and a piperidine-2-yl moiety substituted with a 4-methylbenzenesulfonyl (tosyl) group. The tosyl group on the piperidine ring is electron-withdrawing, modulating the ring's basicity and stability.
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-18-6-12-22(13-7-18)33(30,31)27-16-4-3-5-20(27)14-15-25-23(28)24(29)26-17-19-8-10-21(32-2)11-9-19/h6-13,20H,3-5,14-17H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGWEAYLJDSIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound is compared to structurally related molecules (Table 1), focusing on core scaffolds, substituents, and functional groups.
Table 1: Structural Comparison with Analogues
Physicochemical Properties
Research Findings and Implications
- Piperidine-2-yl substitution (vs. piperidin-4-yl in fentanyl) may reduce opioid-like activity due to spatial mismatches with receptor pockets . Dual amide groups could enable interactions with dual-target receptors, though this requires experimental validation.
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